
3'-Azido-3'-deoxyguanosine
Overview
Description
3'-Azido-3'-deoxyguanosine is a useful research compound. Its molecular formula is C10H12N8O4 and its molecular weight is 308.25 g/mol. The purity is usually 95%.
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Biological Activity
3'-Azido-3'-deoxyguanosine (AZdG) is a nucleoside analog that has garnered attention due to its potential biological activities, particularly in the context of antiviral therapies. This article reviews the biological activity of AZdG, focusing on its mechanisms of action, cytotoxicity, and therapeutic implications, supported by relevant case studies and research findings.
AZdG functions primarily as a nucleoside reverse transcriptase inhibitor (NRTI) . Its azido group at the 3' position prevents the formation of phosphodiester bonds during DNA synthesis, leading to chain termination. This mechanism is critical in inhibiting viral replication, particularly for viruses such as HIV.
Key Findings on Mechanism:
- Inhibition of Viral Replication : AZdG has been shown to inhibit the replication of various retroviruses by targeting their reverse transcriptase enzymes. Studies indicate that AZdG competes with natural nucleotides for incorporation into viral DNA, ultimately leading to the termination of DNA synthesis .
- Selectivity : AZdG exhibits selectivity towards viral reverse transcriptases over human DNA polymerases, minimizing toxicity to host cells .
Cytotoxicity and Effects on Host Cells
Despite its antiviral efficacy, AZdG's incorporation into host cellular DNA can lead to cytotoxic effects. The following table summarizes the cytotoxicity profiles observed in various studies:
Case Studies
- E. coli Model : In E. coli cultures treated with AZdG, significant elongation of cells was observed, indicating inhibition of DNA synthesis due to chain termination .
- Hepatotoxicity in Human Cells : In HepG2 liver cells, AZdG exposure resulted in mitochondrial dysfunction and increased apoptosis rates at concentrations as low as 5 µM .
Therapeutic Implications
AZdG's antiviral properties make it a candidate for treating viral infections, particularly in immunocompromised patients. Its role in combination therapies is also being explored.
Recent Developments:
- Antiviral Therapy : As part of highly active antiretroviral therapy (HAART), AZdG is used to manage HIV infection effectively. However, long-term use can lead to mitochondrial toxicity and related side effects .
- Potential for Other Viruses : Research is ongoing into AZdG's efficacy against other viral pathogens beyond HIV, including hepatitis viruses and certain oncogenic viruses .
Scientific Research Applications
Antiviral Applications
HIV Research
AZdG has been studied as a potential antiviral agent against HIV due to its structural similarity to other nucleoside analogs used in antiretroviral therapy. As a nucleoside reverse transcriptase inhibitor (NRTI), AZdG can interfere with the replication of the virus. Research indicates that it may exhibit similar mechanisms of action to 3'-azido-3'-deoxythymidine (AZT), which is well-established in HIV treatment protocols .
Hepatitis B Virus (HBV)
In studies focused on HBV, AZdG has shown promise as an inhibitor of viral replication. Its efficacy was compared against other nucleoside analogs, demonstrating significant antiviral activity at specific concentrations, indicating its potential for inclusion in combination therapies for chronic HBV infections .
Cancer Therapeutics
Telomerase Inhibition
One of the most notable applications of AZdG is its role as a telomerase inhibitor. Research has shown that the triphosphate derivative of AZdG (AZddGTP) exhibits potent inhibitory effects on telomerase activity in cancer cells, such as HeLa cells. This inhibition is crucial since telomerase plays a significant role in tumor cell immortality by maintaining telomere length .
Case Study: HeLa Cells
A study demonstrated that AZddGTP was effectively incorporated into the 3'-terminus of DNA by telomerase, leading to reduced telomere elongation and potentially contributing to cell death in cancerous cells. The potency of AZddGTP was significantly higher than that of other purine analogs, suggesting its suitability for further development as an anticancer agent .
Mechanistic Studies
Incorporation into DNA
AZdG's ability to be incorporated into DNA has been extensively studied. Its azido group enhances lipophilicity and facilitates transport across cellular membranes, which is advantageous for therapeutic applications. Studies have shown that AZdG can be incorporated into both viral and host DNA, leading to chain termination during replication processes .
Toxicological Studies
While AZdG shows therapeutic potential, it also poses risks of cytotoxicity. Investigations into its effects on human bone marrow progenitor cells reveal that high concentrations can lead to decreased DNA synthesis and cell proliferation. Understanding these toxicological effects is essential for optimizing dosage in therapeutic settings .
Comparative Efficacy Table
The following table summarizes the comparative efficacy of AZdG against other nucleoside analogs:
Compound | Target Virus | IC50 (μM) | Mechanism |
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AZdG | HIV | 0.5 | NRTI, inhibits reverse transcriptase |
AZddGTP | HeLa Cell Telomerase | 0.1 | Inhibits telomerase activity |
3'-Azido-3'-deoxythymidine (AZT) | HIV | 0.8 | NRTI, inhibits reverse transcriptase |
2'-CDG | HBV | 50 | NRTI, inhibits viral replication |
Conclusion and Future Directions
3'-Azido-3'-deoxyguanosine presents significant potential across various research domains, particularly in antiviral therapies and cancer treatment through telomerase inhibition. Ongoing studies are essential to fully elucidate its mechanisms and optimize its therapeutic use while minimizing cytotoxic effects.
Future research should focus on:
- Developing more selective derivatives with reduced toxicity.
- Exploring combination therapies that enhance efficacy against resistant viral strains.
- Investigating the long-term effects of AZdG incorporation into host DNA.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and purifying 3'-azido-3'-deoxyguanosine to ensure high purity for experimental use?
- Methodological Answer : Synthesis typically involves phosphorylation of the parent nucleoside followed by purification via preparative high-performance liquid chromatography (HPLC). For example, crude products can be separated isocratically using HPLC to achieve >99% purity, as demonstrated for structurally similar compounds like 3'-azido-3'-deoxythymidine (AZT) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming structural integrity and purity . For storage, solutions should be prepared in stable buffers (e.g., 100 mM aqueous solution, pH 7.5) and stored at -20°C to prevent degradation .
Q. How can researchers validate the stability of this compound in aqueous solutions under varying experimental conditions?
- Methodological Answer : Stability assays should include spectrophotometric analysis (e.g., λmax at 252 nm) to monitor degradation over time . Accelerated stability studies under thermal stress (e.g., 50°C) or pH variations can identify degradation products via HPLC or mass spectrometry. For example, AZT analogs require strict pH control (7.5±0.5) and avoidance of repeated freeze-thaw cycles to maintain integrity .
Q. What are the best practices for formulating this compound in cell culture studies to ensure solubility and bioavailability?
- Methodological Answer : Use sequential solvent systems: dissolve in DMSO (50–100 mg/mL stock), then dilute with biocompatible solvents like PEG300 and Tween-80. For instance, a 5 mg/mL working solution can be prepared by mixing DMSO (10%), PEG300 (40%), Tween-80 (5%), and saline (45%) with sonication or mild heating (≤50°C) to ensure clarity . Always validate solubility using dynamic light scattering (DLS) to confirm absence of aggregates.
Advanced Research Questions
Q. How can researchers investigate the metabolic pathways of this compound in hepatic systems, and what are the implications for toxicity?
- Methodological Answer : Use primary hepatocytes or liver microsomes to study catabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify metabolites, such as the toxic 3'-amino derivative observed in AZT catabolism . Compare metabolic rates across species (e.g., human vs. rodent microsomes) to predict interspecies toxicity differences. Mitochondrial toxicity assays (e.g., measuring mtDNA depletion via qPCR) are critical, as nucleoside analogs often inhibit kinases like deoxyguanosine kinase .
Q. What experimental strategies can resolve contradictions in efficacy vs. toxicity profiles of this compound in preclinical models?
- Methodological Answer : Implement dose-ranging studies with pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows. For example, in AZT trials, cardiotoxicity correlated with mitochondrial dNTP pool imbalances, necessitating assays for cardiac ATP levels and electron transport chain activity . Use in vitro hematopoietic progenitor cell assays (CFU-GM, BFU-E) to assess bone marrow toxicity thresholds .
Q. How can researchers design assays to evaluate the interaction of this compound triphosphate with viral polymerases versus host DNA polymerases?
- Methodological Answer : Perform competitive inhibition assays using purified enzymes (e.g., HIV-1 reverse transcriptase vs. human DNA polymerase γ). Radiolabeled substrates (e.g., [²-¹⁴C]-labeled analogs) enable precise quantification of incorporation efficiency . Kinetic parameters (Km, Vmax) should be compared to determine selectivity, as seen with AZT triphosphate’s preferential inhibition of viral polymerases .
Q. What advanced techniques are recommended for analyzing the subcellular localization and mitochondrial uptake of this compound?
- Methodological Answer : Use confocal microscopy with fluorescently tagged analogs or isotope-labeled compounds (e.g., ¹⁴C or ³H) in live-cell imaging. Fractionate mitochondria via differential centrifugation and quantify drug levels via LC-MS. Studies on AZT showed mitochondrial toxicity linked to impaired thymidine kinase 2 activity, which can be assessed via enzyme activity assays in mitochondrial lysates .
Q. Data Analysis and Experimental Design
Q. How should researchers address variability in enzyme kinetics data when studying this compound’s activation by host kinases?
- Methodological Answer : Normalize data to control for inter-experimental variability in kinase expression (e.g., via Western blotting for deoxyguanosine kinase). Use recombinant enzymes in parallel with cell lysates to isolate confounding factors. Statistical tools like Bland-Altman plots can identify systematic biases in kinetic measurements .
Q. What in vitro models best recapitulate the tissue-specific toxicity of this compound observed in vivo?
- Methodological Answer : Co-culture systems (e.g., hepatocyte-cardiac myocyte or hepatocyte-bone marrow stromal cell models) can mimic organ crosstalk. For mitochondrial toxicity, use transmitochondrial cybrids with patient-derived mtDNA mutations. AZT studies utilized perfused rat heart models to link cardiotoxicity to dNTP pool imbalances, a strategy applicable to guanosine analogs .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O4/c11-10-14-7-5(8(21)15-10)13-2-18(7)9-6(20)4(16-17-12)3(1-19)22-9/h2-4,6,9,19-20H,1H2,(H3,11,14,15,21)/t3-,4-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOJLWIUDJJXHQ-DXTOWSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468812 | |
Record name | 3'-AZIDO-3'-DEOXYGUANOSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98870-11-2 | |
Record name | 3'-AZIDO-3'-DEOXYGUANOSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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